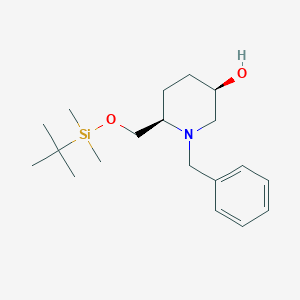

cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol is a useful research compound. Its molecular formula is C19H33NO2Si and its molecular weight is 335.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol is a piperidine derivative with significant potential for biological activity. This compound, with the molecular formula C19H33NO2Si, has garnered attention in medicinal chemistry due to its structural features and possible therapeutic applications.

The compound exhibits a molecular weight of 335.6 g/mol and is characterized by the presence of a piperidine ring substituted with a benzyl group and a tert-butyl-dimethyl-silanyloxymethyl moiety. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H33NO2Si |

| Molecular Weight | 335.6 g/mol |

| CAS Number | 2428375-65-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and immune response, making it a candidate for further pharmacological studies.

Antiviral Activity

Recent studies have investigated the antiviral properties of piperidine derivatives, including this compound. Research indicates that similar compounds exhibit moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Cytotoxicity

Cytotoxicity assays have revealed that certain piperidine derivatives possess significant inhibitory effects on tumor cell lines. For instance, compounds related to this class demonstrated IC50 values ranging from 34 to >100 µM in various cancer models . The specific cytotoxic effects of this compound require further exploration.

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have highlighted the importance of substituents on the piperidine core for enhancing biological activity. For example, modifications in the alkyl chain or aromatic groups significantly affect receptor binding affinity and selectivity .

Antagonistic Effects on Chemokine Receptors

Research has shown that benzyl-piperidines can act as potent antagonists for chemokine receptors such as CCR3. These compounds inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting potential applications in treating allergic responses or asthma .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Activity Description |

|---|---|

| cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol | Antiviral activity against HSV and CVB |

| N-(alkyl)benzylpiperidine | CCR3 antagonism; potent small molecule interactions |

| Piperazine derivatives | Cytotoxicity against various tumor cell lines |

Scientific Research Applications

Medicinal Chemistry

Cis-1-Benzyl-6-(tert-butyl-dimethyl-silanyloxymethyl)-piperidin-3-ol is primarily explored for its potential therapeutic applications. The piperidine core is a common motif in many pharmaceuticals, particularly in the development of analgesics, antidepressants, and antipsychotics.

Case Study: Anticancer Activity

Research has indicated that compounds with similar piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving related piperidine derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, such as those from breast and lung cancers .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, which can lead to the development of new pharmacologically active compounds.

Example: Synthesis Pathways

Several synthetic routes have been developed using this compound as a starting material. These pathways often involve reactions such as:

- N-Alkylation : Introducing various alkyl groups to enhance biological activity.

- Functional Group Transformations : Modifying the silanyloxymethyl group to create derivatives with improved solubility or potency.

Neuroscience Research

Given the structural similarity to known neurotransmitter modulators, this compound is also being investigated for its effects on neurotransmission. Research indicates that piperidine derivatives can influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.

Case Study: Dopamine Receptor Interaction

Studies have demonstrated that piperidine-based compounds can act as dopamine receptor antagonists or agonists, which may lead to new treatments for conditions such as schizophrenia or Parkinson's disease .

Properties

IUPAC Name |

(3R,6R)-1-benzyl-6-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2Si/c1-19(2,3)23(4,5)22-15-17-11-12-18(21)14-20(17)13-16-9-7-6-8-10-16/h6-10,17-18,21H,11-15H2,1-5H3/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNSIIYOUMIOKJ-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCC(CN1CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@H](CN1CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.